molecular formula C10H13NO2 B091078 Methyl 2-amino-4,5-dimethylbenzoate CAS No. 19258-73-2

Methyl 2-amino-4,5-dimethylbenzoate

Cat. No. B091078
CAS RN: 19258-73-2
M. Wt: 179.22 g/mol
InChI Key: OEBNORXUIYOXGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-4,5-dimethylbenzoic acid is described in a study where the starting material was 3,4-dimethyl aniline. The process involved condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated H2SO4. The final step was oxidation in an alkaline hydrogen peroxide solution, which yielded an overall yield of 34.3%. The structure of the synthesized compound was confirmed using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) .

Molecular Structure Analysis

Although the provided papers do not directly analyze the molecular structure of methyl 2-amino-4,5-dimethylbenzoate, they do provide insights into related compounds. For instance, the X-ray analysis of a product from 2-aminobenzothiazole and dimethyl but-2-ynedioate revealed a slightly warped C6–C3NS–C4N2 ring skeleton with an exocyclic carbonyl group and a methyl ester group . This information, while not directly about methyl 2-amino-4,5-dimethylbenzoate, gives a glimpse into the complexity of molecular structures in similar compounds.

Chemical Reactions Analysis

The methylation reactions of 2-amino-5-benzoyl-1,3,4-thiadiazoles were studied, showing that methylation can occur at both the ring nitrogen in position 3 and the exocyclic nitrogen atom. Various alkylating agents were used, including methyl iodide and dimethyl sulfate . This study provides an understanding of how methylation reactions can be applied to different nitrogen positions in a compound, which could be relevant for the methylation of 2-amino-4,5-dimethylbenzoic acid to form methyl 2-amino-4,5-dimethylbenzoate.

Physical and Chemical Properties Analysis

The papers provided do not directly discuss the physical and chemical properties of methyl 2-amino-4,5-dimethylbenzoate. However, they do mention the synthesis and characterization of related compounds, which can offer indirect insights into the properties one might expect from methyl 2-amino-4,5-dimethylbenzoate. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involved several steps, including methylation, thiocyanation, ethylation, and oxidation, with a total yield of 24.5% . The properties of this compound were confirmed by IR, 1H NMR, and MS, which are common techniques for determining physical and chemical properties.

Scientific Research Applications

  • Synthesis Methods : Cheng Lin (2013) reported on the synthesis of 2-amino-4,5-dimethylbenzoic acid, a compound related to Methyl 2-amino-4,5-dimethylbenzoate, using 3,4-dimethyl aniline. This synthesis involved condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidation. Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) were used for structural characterization (Lin, 2013).

  • Role in Food Processing and Health : A study by I. Nemet, L. Varga-Defterdarović, and Z. Turk (2006) investigated Methylglyoxal (MG), a compound structurally similar to Methyl 2-amino-4,5-dimethylbenzoate. MG is formed in food during processing and cooking and has implications in health conditions like diabetes and neurodegenerative diseases. The study also discussed analytical methods for quantifying MG in biological samples, highlighting the relevance of such compounds in food science and human health (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Analytical Methods for Similar Compounds : Research by L. Puignou, J. Casal, F. Santos, and M. Galceran (1997) focused on the use of capillary electrophoresis for determining heterocyclic aromatic amines in complex matrices, which are structurally related to Methyl 2-amino-4,5-dimethylbenzoate. This work demonstrated the potential of analytical techniques for the quantification of such compounds in food and biological samples, which is crucial for understanding their effects and applications (Puignou, Casal, Santos, & Galceran, 1997).

  • Implications in Carcinogenesis : A study by H. Schut and E. Snyderwine (1999) explored the DNA adducts of heterocyclic amines, which are mutagenic/carcinogenic compounds related to Methyl 2-amino-4,5-dimethylbenzoate. This research provided insights into the formation pathways of these compounds, their mutagenesis in vitro and in vivo, and their association with carcinogenesis in animal models. Such studies highlight the potential risks and biological interactions of compounds like Methyl 2-amino-4,5-dimethylbenzoate (Schut & Snyderwine, 1999).

Safety And Hazards

“Methyl 2-amino-4,5-dimethylbenzoate” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

methyl 2-amino-4,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBNORXUIYOXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295971
Record name methyl 2-amino-4,5-dimethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,5-dimethylbenzoate

CAS RN

19258-73-2
Record name 19258-73-2
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Record name methyl 2-amino-4,5-dimethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4,5-dimethylbenzoate
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Synthesis routes and methods

Procedure details

0.41 g Sodium nitrite in water is added to 1 g 4,5-dimethyl-2-nitroaniline in 3 mL conc. HCl and stirred for 1 hour at +4° C. This solution is added to a mixture of 0.67 g copper (I) cyanide, 0.98 g sodium cyanide, 0.32 g sodium carbonate, 25 mL of water and 3 mL toluene. The mixture is stirred for 12 hours at room temperature and worked up to give 0.45 g 4,5-dimethyl-2-nitrobenzonitrile. 4,5-Dimethyl-2-nitrobenzonitrile is reduced with iron powder in acetic acid to yield 4,5-dimethyl-2-aminobenzonitrile. 4,5-Dimethyl-2-aminobenzonitrile is heated at reflux for 12 hours in conc. HCl to give 4,5-dimethyl-2-aminobenzoic acid. 4,5-Dimethyl-2-aminobenzoic acid is reacted with trimethylsilyl-diazomethane to yield methyl 4,5-dimethyl-2-aminobenzoate (Chem. Pharm. Bull. Vol. 29, 1475 (1981)).
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